DL-METHIONINE (3,3,4,4-D4) DL-METHIONINE (3,3,4,4-D4)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3685236
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 153.24

DL-METHIONINE (3,3,4,4-D4)

CAS No.:

Cat. No.: VC3685236

Molecular Formula:

Molecular Weight: 153.24

Purity: 98%

* For research use only. Not for human or veterinary use.

DL-METHIONINE (3,3,4,4-D4) -

Specification

Molecular Weight 153.24

Introduction

Fundamental Characteristics and Structure

DL-Methionine-3,3,4,4-d4 is a deuterium-labeled variant of methionine, an essential sulfur-containing amino acid. The "DL" prefix indicates that it exists as a racemic mixture of both D and L stereoisomers, while the "3,3,4,4-d4" suffix specifies the positions and number of deuterium atoms replacing hydrogen in the molecular structure. These four deuterium atoms are located specifically at positions 3 and 4 of the carbon chain, creating a stable isotopic label that can be tracked through various biological and chemical processes .

The chemical structure maintains the same fundamental backbone as regular methionine but with the strategic replacement of four hydrogen atoms with deuterium atoms. This modification enables researchers to track its metabolic fate while maintaining similar chemical behavior to the non-deuterated counterpart.

Identifiers and Basic Information

DL-Methionine-3,3,4,4-d4 can be identified through several standardized systems used in chemical databases and literature:

PropertyValue
CAS Registry Number93709-61-6
Molecular FormulaC₅H₇D₄NO₂S
Average Molecular Weight153.232 g/mol
Monoisotopic Mass153.076157
ChemSpider ID24532698

The compound is classified as an amino acid derivative, specifically a deuterated analog of the essential amino acid methionine . Its synthesis and use primarily focus on research applications, particularly in metabolic studies where tracking the fate of methionine in biological systems is desired.

Physical and Chemical Properties

Physical Characteristics

The compound exists as a white to off-white solid at room temperature and has specific physical properties that are important for handling and storage considerations :

PropertyValue
Physical StateSolid
ColorWhite to Off-White
Melting Point225-230°C
Boiling Point306.861°C at 760 mmHg
Density1.239 g/cm³
Flash Point139.385°C

These physical properties are comparable to those of regular methionine, with slight variations due to the isotopic substitution. The high melting and boiling points indicate thermal stability, which is advantageous for various analytical applications .

Solubility Characteristics

The solubility profile of DL-Methionine-3,3,4,4-d4 affects its applications in biological studies and chemical analysis:

SolventSolubility
WaterSlightly soluble
MethanolVery slightly soluble
Other organic solventsLimited solubility

This solubility pattern is consistent with the amino acid nature of the compound, featuring both polar and nonpolar moieties that affect its interaction with different solvents .

Synthesis and Production Methods

The production of DL-Methionine-3,3,4,4-d4 involves specialized synthetic pathways designed to incorporate deuterium atoms at specific positions in the methionine molecule. This process requires precise control of reaction conditions to ensure high isotopic purity.

Synthetic Approaches

Synthesis typically begins with deuterated precursors that already contain the required deuterium atoms. The synthetic route often involves procedures similar to those used for regular methionine production but employs deuterium-enriched reagents.

Several approaches may be used:

  • Starting from deuterated homocysteine precursors followed by methylation

  • Utilizing enzymatic methods for stereoselective synthesis

  • Employing chemical methods with deuterium exchange reactions

The choice of synthetic method depends on the desired stereochemical purity and isotopic enrichment level.

Purity GradeTypical Use
>98 atom % DGeneral research applications
>99 atom % DHigh-precision analytical studies
>99.5 atom % DAdvanced metabolic tracing experiments

The compound is usually offered in quantities ranging from milligrams to grams, reflecting its specialized research applications rather than bulk industrial use .

Applications in Scientific Research

DL-Methionine-3,3,4,4-d4 serves as a valuable tool in numerous scientific applications, particularly in metabolic studies and biochemical research where tracking the fate of methionine is crucial.

Metabolic Tracing Studies

The deuterium labeling provides a stable isotopic marker that can be followed through metabolic pathways, making DL-Methionine-3,3,4,4-d4 particularly useful for:

  • Tracing methionine metabolism in various organisms

  • Studying the incorporation of methionine into proteins

  • Investigating methylation processes that utilize methionine as a methyl donor

  • Examining the conversion of methionine to other sulfur-containing metabolites

These applications benefit from the fact that deuterium substitution minimally affects the biochemical behavior of the compound while providing a distinctive mass signature that can be detected through various analytical techniques .

Pharmaceutical and Drug Development Applications

In pharmaceutical research, DL-Methionine-3,3,4,4-d4 serves important functions:

  • As an internal standard for quantitative analysis of methionine in biological samples

  • For studying drug metabolism and pharmacokinetics where methionine pathways are involved

  • In the development of deuterated pharmaceuticals with potentially improved metabolic profiles

The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of drug molecules, potentially leading to improved therapeutic properties .

Analytical Detection Methods

The detection and quantification of DL-Methionine-3,3,4,4-d4 in research settings relies on sophisticated analytical techniques that can differentiate between deuterated and non-deuterated molecules.

Mass Spectrometry

Mass spectrometry (MS) represents the primary analytical method for detecting and quantifying DL-Methionine-3,3,4,4-d4 due to its ability to distinguish molecules based on their mass differences:

MS TechniqueApplication
LC-MS/MSQuantitative analysis in biological matrices
GC-MSAnalysis after derivatization
MALDI-TOFDetection in protein digests

The mass difference of 4 Da compared to regular methionine allows for clear differentiation and precise quantification in complex biological samples .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers complementary information about the structural integrity and purity of DL-Methionine-3,3,4,4-d4:

  • ¹H-NMR shows characteristic changes in signal patterns due to deuterium substitution

  • ¹³C-NMR provides information about carbon environments affected by deuterium incorporation

  • ²H-NMR (deuterium NMR) directly detects the deuterium atoms

This technique is particularly valuable for confirming the position of deuterium labels in the molecule .

Deuterium Metabolic Imaging

A specialized application involves deuterium metabolic imaging (DMI), which allows for the tracking of deuterated compounds in living systems:

  • DMI exploits the low natural abundance of deuterium (0.01%) to achieve high signal-to-noise ratios

  • The technique provides spatial information about metabolite distribution

  • It can be combined with standard proton imaging for anatomical correlation

This emerging methodology offers unique insights into metabolic processes in real-time within intact biological systems .

Biochemical Significance

As a deuterated analog of methionine, DL-Methionine-3,3,4,4-d4 maintains many of the biochemical properties of regular methionine while offering distinctive analytical advantages.

Metabolic Pathways

DL-Methionine-3,3,4,4-d4 participates in similar metabolic pathways as regular methionine, including:

  • Protein synthesis, where it can be incorporated into the polypeptide chain

  • The methionine cycle, involving S-adenosylmethionine (SAM) formation

  • Transsulfuration pathways leading to cysteine and glutathione

  • Polyamine synthesis pathways

The deuterium labeling allows researchers to track these pathways with minimal perturbation of the biological processes.

Kinetic Isotope Effects

The presence of deuterium can create kinetic isotope effects that slightly alter reaction rates compared to non-deuterated methionine:

EffectConsequence
Primary kinetic isotope effectSlower bond breaking at deuterated positions
Secondary kinetic isotope effectSlight changes in reaction energetics
Metabolic discriminationPotential differential processing by enzymes

These effects, while generally small, can provide valuable mechanistic insights in enzyme studies and metabolic investigations .

RecommendationRationale
Store at room temperatureStable under ambient conditions
Keep in tightly sealed containersPrevent moisture absorption
Protect from strong oxidizing agentsPrevent oxidation of the sulfur moiety
Avoid prolonged exposure to heatPrevent potential decomposition

Following these guidelines helps maintain the compound's purity and isotopic integrity, ensuring reliable research results .

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